molecular formula C14H14N2O2S B2780741 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid CAS No. 1284425-70-2

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid

Cat. No.: B2780741
CAS No.: 1284425-70-2
M. Wt: 274.34
InChI Key: HPBXSECKFMAAGS-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an isopropyl group at position 2, a phenylthio group at position 5, and a carboxylic acid group at position 4 on the pyrimidine ring

Preparation Methods

The synthesis of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with thiophenol in the presence of a base such as potassium carbonate to form 2-isopropyl-5-(phenylthio)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of nucleic acids in bacteria by targeting enzymes involved in the replication process. Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Isopropyl-5-(methylthio)pyrimidine-4-carboxylic acid: This compound has a methylthio group instead of a phenylthio group, which may result in different chemical and biological properties.

    2-Isopropyl-5-(phenylthio)pyrimidine-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which may affect its solubility and reactivity.

    2-Isopropyl-5-(phenylthio)pyrimidine-4-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenylthio group and a carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-phenylsulfanyl-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXSECKFMAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284425-70-2
Record name 2-isopropyl-5-(phenylthio)pyrimidine-4-carboxylic acid
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